molecular formula C35H33N5O3S2 B11968660 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11968660
M. Wt: 635.8 g/mol
InChI Key: JSOHREOXQZZOBA-OFWBYEQRSA-N
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Description

The compound (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is typically done by reacting a thiourea derivative with a haloketone in the presence of a base.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone rings through a methylene bridge. This is achieved by using a suitable aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

The compound (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one involves interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory and microbial processes.

    DNA Interaction: It may intercalate with DNA, leading to disruption of cellular replication and transcription.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one
  • **(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern on the aromatic rings, which can significantly influence its biological activity and chemical reactivity. The presence of the butoxy and methyl groups may enhance its lipophilicity and membrane permeability, making it a more effective compound in certain applications.

Properties

Molecular Formula

C35H33N5O3S2

Molecular Weight

635.8 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C35H33N5O3S2/c1-5-6-19-43-29-18-17-25(20-23(29)2)31-26(22-38(36-31)27-13-9-7-10-14-27)21-30-33(41)39(35(44)45-30)32-24(3)37(4)40(34(32)42)28-15-11-8-12-16-28/h7-18,20-22H,5-6,19H2,1-4H3/b30-21-

InChI Key

JSOHREOXQZZOBA-OFWBYEQRSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C6=CC=CC=C6)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C6=CC=CC=C6)C

Origin of Product

United States

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